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Compound of Interest

Compound Name: Vascular disrupting agent 1

Cat. No.: B1681954

CAS 875468-82-9

A Comprehensive Overview for Researchers and
Drug Development Professionals

Vascular Disrupting Agent 1, more commonly known by its research code BPROLO75, is a
potent, synthetic small molecule that has garnered significant interest in the field of oncology.
Identified as 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, this compound functions as a
microtubule inhibitor, exhibiting a spectrum of anti-cancer activities including cytotoxicity, anti-
angiogenesis, and pronounced vascular disruption within solid tumors. This technical guide
provides a detailed examination of its properties, mechanism of action, and the experimental
methodologies used to characterize its effects.

Core Physicochemical and Pharmacological
Properties

BPROLO75 is a novel synthetic indole compound designed as an analog of Combretastatin A-4,
a natural product known for its potent anti-tubulin activity.[1] As a white solid, it was synthesized
from 6-methoxyindole and 3,4,5-trimethoxybenzoyl chloride.[2]

Physicochemical Data
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Property Value Reference
CAS Number 875468-82-9

Molecular Formula C21H21NO5 [3]
Molecular Weight 367.39 g/mol [3]
Appearance White solid [2]

Melting Point Not explicitly reported

Solubility Not explicitly reported

Stability Not explicitly reported

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in mice have shed light on the absorption, distribution, and
elimination of BPROLO75. Following a single intraperitoneal (i.p.) dose of 50 mg/kg, the
compound is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 108.6 uM
at 1 hour (Tmax). The plasma concentration declines to approximately 1 uM after 6 hours and
to around 0.1 uM by the 9-hour mark, indicating a relatively rapid clearance from systemic
circulation. This pharmacokinetic profile aligns well with the observed timing of its acute
vascular-disrupting effects in vivo.

Mechanism of Action: A Multi-faceted Anti-cancer
Agent

BPROLO75 exerts its anti-cancer effects primarily by disrupting the dynamics of microtubules,
which are essential components of the cellular cytoskeleton involved in cell division, structure,
and intracellular transport.

Tubulin Polymerization Inhibition

The core mechanism of BPROLO75 involves its direct interaction with tubulin, the protein
subunit of microtubules. It binds to the colchicine-binding site on B-tubulin, which prevents the
polymerization of tubulin dimers into microtubules.[1][4] This inhibition of microtubule assembly
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disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation
during cell division.

Cell Cycle Arrest and Induction of Apoptosis

The disruption of the mitotic spindle by BPROLO75 leads to an arrest of cancer cells in the
G2/M phase of the cell cycle.[1][5] Prolonged arrest at this checkpoint triggers cellular signaling
pathways that culminate in programmed cell death, or apoptosis. Key molecular events
associated with BPROLO75-induced apoptosis include:

An increase in the level of cyclin B1.[1]

A mobility shift of Cdc2 and Cdc25C, proteins that regulate entry into mitosis.[1]

Phosphorylation of the anti-apoptotic protein Bcl-2.[1]

Perturbation of the mitochondrial membrane potential.[1]

Activation of the caspase-3 cascade, a key executioner of apoptosis.[1]

In some cancer cell types, particularly those resistant to other chemotherapeutics, BPROL0O75
can induce an alternative form of cell death known as mitotic catastrophe. This process is
characterized by the formation of giant, multinucleated cells. Furthermore, the activation of the
JNK and p38 MAPK signaling pathways has been implicated in BPROLO75-induced cell death,
suggesting a caspase-independent mechanism in certain contexts.

Signaling Pathway of BPROL075-Induced Cell Death

Apoptosis
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BPROLO75 Mechanism of Action

Biological Activity and Therapeutic Potential

BPROLO75 has demonstrated a broad spectrum of anti-cancer activity in both in vitro and in
vivo models.

In Vitro Cytotoxicity

The compound exhibits potent cytotoxicity against a wide range of human cancer cell lines,
with 1IC50 values typically in the single-digit nanomolar range.[5] Notably, BPROLO75 retains its
efficacy in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp170/MDR)
and MRP, which are common mechanisms of resistance to other microtubule-targeting agents
like paclitaxel and vincristine.[1] It has also shown potent activity in paclitaxel-resistant ovarian
cancer cells, with IC50 values between 2-7 nM.[6]

Cell Line Cancer Type IC50 (nM) Reference
OVCAR-3 Ovarian 2-7 [6]
SKOV-3 Ovarian 2-7 [6]
A2780-1A9 Ovarian 2-7 [6]
Ovarian (Paclitaxel-
OVCAR-3-TR _ 2-7 [6]
Resistant)

Ovarian (Paclitaxel-

SKOV-3-TR . 2-7 [6]
Resistant)
Ovarian (Paclitaxel-

1A9-PTX10 ] 2-7 [6]
Resistant)

KB Cervical Single-digit nM range [5]

MKN-45 Gastric Single-digit nM range [5]

Vascular-Disrupting and Anti-Angiogenic Effects

A key feature of BPROLO75 is its ability to act as a vascular disrupting agent (VDA). It
selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow
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within the tumor. This results in extensive tumor necrosis. In addition to its effects on existing
blood vessels, BPROLO75 also possesses anti-angiogenic properties, inhibiting the formation of
new blood vessels that are necessary for tumor growth and metastasis.

In Vivo Antitumor Efficacy

In preclinical animal models, BPROLO75 has demonstrated significant antitumor activity.
Intravenous administration of 50 mg/kg of the compound has been shown to potently inhibit the
growth of human tumor xenografts in nude mice, including gastric carcinoma (MKN-45),
cervical carcinoma (KB), and a P-gp overexpressing cervical carcinoma cell line (KB-VIN10).[1]

Experimental Protocols

The following sections provide an overview of the standard experimental methodologies used
to characterize the properties and activities of BPROLO75.

Synthesis of BPROL075

While a detailed, step-by-step protocol is not publicly available, the synthesis of BPROLO75 is
reported to be a one-step process involving the reaction of 6-methoxyindole with 3,4,5-
trimethoxybenzoyl chloride.[2] This reaction is a Friedel-Crafts acylation, where the acyl
chloride reacts with the electron-rich indole ring, typically at the C3 position. The product,
BPROLOQ75, is obtained as a white solid.[2]

Workflow for Synthesis and Characterization
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Starting Materials:
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3,4,5-trimethoxybenzoyl chloride
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Synthesis and Characterization Workflow

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into
microtubules.

* Reagents and Materials: Purified tubulin protein, GTP (guanosine triphosphate),
polymerization buffer (e.g., PIPES buffer with MgCI2 and EGTA), a temperature-controlled
spectrophotometer or plate reader.

e Procedure:
o Tubulin is kept on ice to prevent spontaneous polymerization.

o Areaction mixture is prepared containing tubulin, GTP, and polymerization buffer.
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o BPROLO75 or a vehicle control is added to the reaction mixture.
o The reaction is initiated by raising the temperature to 37°C.

o The increase in turbidity (light scattering) due to microtubule formation is monitored over
time by measuring the absorbance at 340 nm.

o Data Analysis: The rate and extent of tubulin polymerization in the presence of BPROLO75
are compared to the control. Inhibition of polymerization is observed as a decrease in the
rate and/or the final absorbance.

Cell Viability (Cytotoxicity) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common
method to assess the cytotoxic effects of a compound on cancer cell lines.

o Reagents and Materials: Cancer cell lines, cell culture medium, BPROLO75, MTT reagent,
solubilization solution (e.g., DMSO).

e Procedure:
o Cells are seeded in 96-well plates and allowed to adhere overnight.

o The cells are treated with various concentrations of BPROLO75 for a specified period (e.g.,
24, 48, or 72 hours).

o The MTT reagent is added to each well and incubated for a few hours. Viable cells with
active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan
product.

o The formazan crystals are dissolved using a solubilization solution.

o The absorbance of the colored solution is measured using a plate reader at a specific
wavelength (e.g., 570 nm).

o Data Analysis: The absorbance values are proportional to the number of viable cells. The
IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated
by plotting the percentage of cell viability against the log of the compound concentration.
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In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of BPROLO75 in a living organism.

e Materials: Immunocompromised mice (e.g., nude mice), human cancer cell lines, sterile
saline or other appropriate vehicle for drug administration.

e Procedure:

o Human cancer cells are injected subcutaneously into the flank of the immunocompromised
mice.

o The tumors are allowed to grow to a palpable size.
o The mice are then randomized into treatment and control groups.

o BPROLO75 (e.g., at a dose of 50 mg/kg) or the vehicle control is administered to the mice,
typically via intravenous or intraperitoneal injection, according to a predetermined
schedule.

o Tumor size is measured regularly (e.g., with calipers) and tumor volume is calculated. The
body weight of the mice is also monitored as an indicator of toxicity.

o Data Analysis: The tumor growth in the BPROLO75-treated group is compared to the control
group. The percentage of tumor growth inhibition is calculated to determine the efficacy of
the compound. At the end of the study, tumors can be excised and weighed, and further
histological or molecular analyses can be performed.

Conclusion

Vascular Disrupting Agent 1 (BPROLO75) is a promising preclinical anti-cancer candidate with
a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its
potent cytotoxicity, particularly against multidrug-resistant cancer cells, combined with its
vascular-disrupting properties, makes it an attractive molecule for further development. The
detailed experimental protocols and understanding of its signaling pathways provide a solid
foundation for researchers and drug development professionals to explore its full therapeutic
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potential in the fight against cancer. Further investigation into its physicochemical properties,
such as solubility and stability, will be crucial for its formulation and clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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